4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate
Description
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2,5-dimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5S/c1-11-4-5-12(2)16(8-11)22(18,19)21-14-7-6-13(10-17)9-15(14)20-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAREUQKLUMKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate typically involves the esterification of 4-formyl-2-methoxyphenol with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Carboxy-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of 4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate and Analogs
Key Comparisons
Reactivity: The formyl group in this compound distinguishes it from simpler methoxy- or methyl-substituted sulfonates. This group enables participation in Schiff base formation or reduction reactions (e.g., with NaBH₄, as in ), which are absent in non-aldehyde analogs. Compared to sulfonyl chlorides (e.g., 2,5-dimethylbenzenesulfonyl chloride), the sulfonate ester group is less electrophilic, reducing its utility in nucleophilic substitution reactions but improving stability in aqueous media.
Stability and Solubility :
- The 2,5-dimethylbenzenesulfonate moiety likely enhances hydrophobicity compared to unsubstituted benzenesulfonates. However, the polar methoxy and formyl groups may counterbalance this, improving solubility in alcohols or ethers.
- In contrast, nitro-substituted sulfonates (e.g., 4-nitrophenyl sulfonates) exhibit higher reactivity in hydrolysis but poorer stability under basic conditions.
Commercial Viability :
- The discontinuation of this compound contrasts with the sustained availability of simpler analogs (e.g., 4-methoxyphenyl sulfonates). This suggests challenges in its synthesis (e.g., handling the formyl group’s sensitivity) or niche applicability.
Applications :
- While 4-nitrophenyl sulfonates are standard in kinetic studies, the unique formyl-methoxy-sulfonate combination in this compound may suit specialized polymer or dynamic covalent chemistry applications, as evidenced by its role in boroxine synthesis .
Biological Activity
4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate (CAS No. 749218-83-5) is a sulfonate derivative that has garnered attention for its potential biological activities. This compound features a formyl group and a methoxyphenyl moiety, which contribute to its unique reactivity and interactions within biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.37 g/mol. The structure includes functional groups that are essential for its biological interactions:
| Property | Value |
|---|---|
| IUPAC Name | (4-formyl-2-methoxyphenyl) 2,5-dimethylbenzenesulfonate |
| Molecular Weight | 320.37 g/mol |
| CAS Number | 749218-83-5 |
| Functional Groups | Formyl, Methoxy, Sulfonate |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Hydrogen Bonding : The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
- Enzyme Interaction : It has been employed as a probe in studies investigating enzyme mechanisms and biological pathways.
Biological Activity Studies
Recent studies have explored the biological activities associated with this compound:
Case Study: NF-κB Activation
A study investigated the effects of various compounds on NF-κB activation in response to lipopolysaccharide (LPS). Among the tested compounds, those similar to this compound exhibited significant enhancement of NF-κB activity at specific time points:
| Compound | Time Point (h) | NF-κB Activity Enhancement (%) |
|---|---|---|
| Compound A | 5 | Not Significant |
| Compound B | 12 | Significant |
| 4-Formyl Compound | 12 | Significant |
This study highlights the potential of this compound in modulating inflammatory pathways through NF-κB signaling.
Research Applications
This compound serves various roles in scientific research:
- Organic Synthesis : It acts as an intermediate in synthesizing complex organic molecules.
- Biological Probes : Utilized in studying enzyme mechanisms and cellular pathways.
- Industrial Applications : Employed in producing specialty chemicals and materials.
Comparison with Similar Compounds
The unique structure of this compound sets it apart from similar compounds:
| Compound | Key Differences |
|---|---|
| 4-Formyl-2-methoxyphenyl benzenesulfonate | Lacks dimethyl groups |
| 4-Formylphenyl 2,5-dimethylbenzenesulfonate | Lacks methoxy group |
These differences influence their reactivity and biological interactions.
Q & A
Q. What are the recommended synthetic routes for 4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate, and how can reaction progress be monitored?
Methodological Answer: The compound can be synthesized via sulfonation of 2,5-dimethylbenzene followed by esterification with 4-formyl-2-methoxyphenol. Key steps include:
- Sulfonation : Use fuming sulfuric acid under controlled temperature (0–5°C) to introduce the sulfonate group .
- Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .
- Monitoring : Track reaction progress using thin-layer chromatography (TLC, hexane:ethyl acetate 7:3) or HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for structural elucidation, and what spectral signatures should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Look for S=O stretching (1350–1200 cm⁻¹) and aldehyde C=O (1720–1700 cm⁻¹) .
- Mass Spectrometry (MS) : Prioritize molecular ion peaks (M⁺) and fragmentation patterns to validate the molecular formula .
Advanced Research Questions
Q. How can factorial design optimize synthesis yield and purity, and which variables are most influential?
Methodological Answer: A 2³ factorial design is recommended to test three critical factors:
-
Variables : Reaction temperature (Levels: 25°C vs. 40°C), catalyst loading (0.5 eq vs. 1.0 eq), and solvent polarity (dichloromethane vs. THF).
-
Response Variables : Yield (%) and purity (HPLC area%).
-
Analysis : Use ANOVA to identify interactions. For example, higher catalyst loading in THF may improve yield but reduce purity due to side reactions .
-
Example Table :
Factor Low Level High Level Effect on Yield Temperature 25°C 40°C +12% Catalyst Loading 0.5 eq 1.0 eq +8% Solvent DCM THF -5%
Q. How should researchers resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
- Controlled Stability Studies :
- Data Reconciliation :
Q. What strategies are effective for analyzing reaction mechanisms involving this compound’s sulfonate group?
Methodological Answer:
- Isotopic Labeling : Use ³⁶S-labeled sulfonate to track substitution or elimination pathways via radiometric detection .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map transition states and activation energies for sulfonate ester hydrolysis .
- Kinetic Studies : Conduct pseudo-first-order experiments under varying nucleophile concentrations (e.g., hydroxide ions) to determine rate laws .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
